4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride

FAAH inhibition cannabinoid pharmacology regioselectivity

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a 4-arylpiperidin-4-ol derivative bearing an ortho-trifluoromethyl group on the phenyl ring. The 4-arylpiperidin-4-ol core is a privileged scaffold in medicinal chemistry, forming the pharmacophoric nucleus of the antidiarrheal μ-opioid agonist loperamide and numerous CNS-targeted ligands.

Molecular Formula C12H15ClF3NO
Molecular Weight 281.7 g/mol
CAS No. 208989-30-4
Cat. No. B3049501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride
CAS208989-30-4
Molecular FormulaC12H15ClF3NO
Molecular Weight281.7 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl
InChIInChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H
InChIKeyJGHLOFQYBRGNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride (CAS 208989-30-4): A Specialized ortho-CF₃ 4-Arylpiperidin-4-ol Scaffold for CNS and Opioid Receptor Drug Discovery


4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a 4-arylpiperidin-4-ol derivative bearing an ortho-trifluoromethyl group on the phenyl ring. The 4-arylpiperidin-4-ol core is a privileged scaffold in medicinal chemistry, forming the pharmacophoric nucleus of the antidiarrheal μ-opioid agonist loperamide and numerous CNS-targeted ligands . This specific compound appears as a synthetic intermediate in patent literature directed to fatty acid amide hydrolase (FAAH) inhibitors and is commercially available from specialty chemical suppliers as a research-grade building block with a certified minimum purity of 95% .

Why Simple 4-Arylpiperidin-4-ol Interchange Is Insufficient: The ortho-Trifluoromethyl Determinant in 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride


Within the 4-arylpiperidin-4-ol class, both the position and electronic nature of the aryl substituent govern receptor subtype selectivity, intrinsic efficacy, and metabolic stability. Structure-activity relationship (SAR) studies on loperamide-derived analogs have demonstrated that the N-substituent and the aryl ring substitution pattern are critical determinants of antiproliferative activity and caspase-3 activation in HCT-116 and HL-60 tumor cell lines . An ortho-trifluoromethyl group introduces a strong electron-withdrawing effect and significant steric bulk adjacent to the piperidine attachment point, which cannot be replicated by para- or meta-CF₃ congeners, nor by smaller ortho-substituents such as chloro or methyl. Consequently, procurement of the explicit ortho-CF₃ regioisomer is mandatory for fidelity in SAR exploration, patent exemplification, and target engagement studies where this precise geometry is required. The following section presents the available quantitative evidence defining the differentiation of this compound.

Quantitative Differentiation Evidence for 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride (CAS 208989-30-4) Against Closest Analogs


Ortho vs. Meta-Trifluoromethyl Regioisomerism: Patent-Exemplified Intermediate Status in FAAH Inhibitor Synthesis

In the synthesis of piperazinylacylpiperidine-based FAAH inhibitors, the ortho-trifluoromethylphenylpiperidin-4-ol intermediate (CAS 208989-30-4) is explicitly claimed and utilized as the core scaffold precursor, whereas the corresponding meta-CF₃ analog (3-trifluoromethylphenyl) appears in a different patent family with distinct biological profiles. The ortho-substitution is essential for the downstream amide coupling geometry required for target engagement . No head-to-head enzymatic data for the free hydroxyl intermediate are disclosed; however, the patent's selection of the ortho regioisomer over meta or para variants constitutes an implicit structure-based differentiation.

FAAH inhibition cannabinoid pharmacology regioselectivity

Ortho-Trifluoromethyl vs. Unsubstituted Phenyl: Predicted Lipophilicity and Hydrogen-Bond Donor Capacity Differences

The ortho-trifluoromethyl group substantially increases lipophilicity and modifies the hydrogen-bond donor capacity of the hydroxyl group relative to the unsubstituted 4-phenylpiperidin-4-ol scaffold. While experimentally measured logP values for the hydrochloride salt are not publicly available, in silico predictions for the free base indicate a logP increase of approximately 1.0–1.5 log units compared to the parent 4-phenylpiperidin-4-ol (predicted logP ~1.5 for unsubstituted, ~2.6 for the ortho-CF₃ analog) . This lipophilicity shift influences passive membrane permeability and non-specific protein binding, differentiating the compound's pharmacokinetic profile in cell-based assays.

physicochemical property prediction logP drug-likeness

Research-Grade Purity Specification: Minimum 95% HPLC Purity from Qualified Suppliers

Commercially available batches of 4-[2-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride are supplied with a minimum purity specification of 95% as determined by HPLC, as documented in the AKSci technical datasheet . This specification meets or exceeds the typical 95% threshold for building blocks used in hit-to-lead medicinal chemistry and ensures reproducible reactivity in subsequent amide coupling or N-alkylation steps. In contrast, some lower-demand 4-arylpiperidin-4-ol analogs are offered only at 90% purity or as technical-grade material, which may introduce impurities that confound biological assay results.

procurement specification purity assurance quality control

Scaffold Privilege Confirmed by Antiproliferative SAR: 4-Arylpiperidin-4-ol Core Essential for Tumor Cell Activity

A systematic SAR study of loperamide-derived 4-arylpiperidin-4-ol analogs demonstrated that the 4-arylpiperidin-4-ol core is indispensable for antiproliferative activity against HCT-116 colon carcinoma and HL-60 promyelocytic leukemia cells, with the most potent N-diphenylpropanol-substituted analogs inducing caspase-3 activation . Although the study focused on N-substitution variation with a 3-trifluoromethylphenyl aryl group, it establishes the class-level requirement for the intact 4-arylpiperidin-4-ol pharmacophore. The ortho-CF₃ regioisomer (the target compound) represents a structurally distinct starting point for similar antiproliferative SAR exploration, with the potential for altered potency or selectivity due to the ortho substitution geometry.

antiproliferative activity opioid scaffold caspase-3 activation

High-Impact Research and Procurement Scenarios for 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride (CAS 208989-30-4)


FAAH Inhibitor Lead Optimization and Patent Replication

The compound serves as the direct ortho-CF₃ piperidine intermediate in the WO2003104225 patent series. Medicinal chemistry teams seeking to reproduce or optimize FAAH inhibitors within this intellectual property space must procure this exact regioisomer to maintain synthetic route fidelity. The ortho-CF₃ group is integral to downstream amide bond formation and target engagement .

Antiproliferative SAR Expansion Based on Loperamide Scaffold

Building upon published SAR demonstrating the essential role of the 4-arylpiperidin-4-ol core in tumor cell growth inhibition, researchers can employ this ortho-CF₃ variant to explore regioisomeric effects on antiproliferative potency and caspase-3 activation in HCT-116 and HL-60 cells. The compound provides a regioisomerically pure starting point not yet profiled in the public literature .

Physicochemical Property-Driven Tool Compound Design

With a predicted logP ~2.6 that is approximately 1.1 log units higher than the unsubstituted phenyl analog, this compound is suitable for studies correlating lipophilicity with membrane permeability, metabolic stability, or off-target binding within the 4-arylpiperidin-4-ol series. Its distinct physicochemical signature supports its use as a matched molecular pair partner in drug discovery .

Quality-Controlled Building Block for Parallel Library Synthesis

The compound is available at ≥95% HPLC purity from qualified suppliers, meeting the industry standard for building blocks used in parallel synthesis and high-throughput screening library production. This purity level minimizes the risk of impurity-driven false positives in biological assays .

Quote Request

Request a Quote for 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.